Home > Products > Screening Compounds P142642 > Brimonidine/brinzolamide
Brimonidine/brinzolamide -

Brimonidine/brinzolamide

Catalog Number: EVT-1576204
CAS Number:
Molecular Formula: C23H31BrN8O5S3
Molecular Weight: 675.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brimonidine and brinzolamide are two pharmacologically active compounds primarily used in the treatment of glaucoma and ocular hypertension. Brimonidine is an alpha-2 adrenergic agonist, while brinzolamide is a carbonic anhydrase inhibitor. The combination of these two agents in a fixed-dose formulation has been shown to effectively lower intraocular pressure, making it a valuable option for patients requiring multi-faceted therapeutic approaches.

Source

Brimonidine is typically sourced as brimonidine tartrate, which is a salt form that enhances its solubility and stability. Brinzolamide is produced as a crystalline powder and is derived from the thienothiazine class of compounds. Both compounds are synthesized through well-established chemical processes involving commercially available starting materials.

Classification
  • Brimonidine: Alpha-2 adrenergic agonist
  • Brinzolamide: Carbonic anhydrase inhibitor
Synthesis Analysis

The synthesis of brimonidine and brinzolamide involves multiple steps utilizing various chemical reactions.

Methods and Technical Details

  1. Brimonidine Synthesis:
    • Brimonidine is synthesized through a series of reactions that typically involve the formation of the quinoxaline core followed by the introduction of the bromo substituent and subsequent modifications to yield the tartrate salt.
    • The synthesis generally consists of four steps, utilizing starting materials that are commercially available and well-defined.
  2. Brinzolamide Synthesis:
    • The synthesis process for brinzolamide involves four key steps, including the formation of the thieno[3,2-e]thiazine structure.
    • The final product is purified through crystallization, ensuring high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

  • Brimonidine Tartrate:
    • Chemical formula: C12H10BrN5O4C_{12}H_{10}BrN_{5}O_{4}
    • Structure: Contains a quinoxaline ring system with a bromo substituent and an imidazole moiety.
  • Brinzolamide:
    • Chemical formula: C12H15N3O5SC_{12}H_{15}N_{3}O_{5}S
    • Structure: Features a thieno[3,2-e]thiazine core with sulfonamide functionality.

Both compounds exhibit unique structural properties that contribute to their pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of both compounds include:

  • For Brimonidine:
    • Electrophilic aromatic substitution reactions to introduce substituents on the quinoxaline ring.
    • Formation of the tartrate salt through acid-base reactions with tartaric acid.
  • For Brinzolamide:
    • Nucleophilic substitution reactions, particularly involving sulfonamide groups.
    • Cyclization reactions to form the thieno[3,2-e]thiazine structure from simpler precursors.

These reactions are critical for achieving high yields and purity in the final products.

Mechanism of Action

Process and Data

  1. Brimonidine Mechanism:
    • Brimonidine acts primarily by stimulating alpha-2 adrenergic receptors in the ciliary body, leading to decreased aqueous humor production and increased uveoscleral outflow.
    • This dual action results in significant reductions in intraocular pressure.
  2. Brinzolamide Mechanism:
    • Brinzolamide inhibits carbonic anhydrase enzyme activity, reducing bicarbonate ion formation which subsequently decreases aqueous humor secretion.
    • This mechanism also contributes to lowering intraocular pressure effectively.
Physical and Chemical Properties Analysis

Physical Properties

  • Brimonidine Tartrate:
    • Appearance: Light tan powder
    • Solubility: Soluble in water; solubility increases at lower pH levels.
  • Brinzolamide:
    • Appearance: White to off-white crystalline powder
    • Solubility: pH-dependent solubility; increased solubility at acidic or basic pH levels.

Chemical Properties

  • Both compounds are stable under normal storage conditions but sensitive to light and moisture.
  • They exhibit specific chiral properties, with brinzolamide being produced as a single enantiomer (R-enantiomer).
Applications

Scientific Uses

  1. Ophthalmology:
    • The primary application of brimonidine/brinzolamide is in treating glaucoma and ocular hypertension.
    • The combination therapy has been shown to enhance efficacy compared to monotherapy options.
  2. Research Applications:
    • Both compounds are subjects of ongoing research regarding their mechanisms, formulations (such as nanoemulsions), and potential new therapeutic uses beyond ocular conditions.
  3. Pharmaceutical Formulations:
    • Development of fixed-dose combinations for ease of administration and improved patient compliance has been a focus area in recent studies.
Introduction to Brimonidine/Brinzolamide in Glaucoma Management

Glaucoma remains a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy often associated with elevated intraocular pressure (IOP). The pharmacological management of this condition has evolved significantly with the introduction of fixed-combination therapies designed to enhance efficacy while minimizing treatment burden. Among these, the brimonidine tartrate 0.2%/brinzolamide 1% fixed combination (BBFC) represents a critical therapeutic innovation. As the first non-β-blocker fixed-combination IOP-lowering therapy approved by the FDA (2013), BBFC addresses a significant unmet need for patients contraindicated to beta-blockers due to respiratory or cardiovascular comorbidities [5] [7]. This combination leverages complementary mechanisms of action—alpha-2 adrenergic agonism and carbonic anhydrase inhibition—to achieve additive IOP reduction while mitigating challenges associated with multi-bottle regimens. Its development marked a paradigm shift in glaucoma management by offering an alternative therapeutic pathway beyond timolol-containing combinations.

Pharmacological Profiles of Brimonidine and Brinzolamide

Brimonidine tartrate and brinzolamide exhibit distinct yet pharmacologically complementary mechanisms that target aqueous humor dynamics:

  • Brimonidine tartrate (0.2%): A selective alpha-2 adrenergic receptor agonist that reduces aqueous humor production via inhibition of adenylate cyclase in ciliary epithelial cells. Additionally, it enhances uveoscleral outflow, providing a secondary IOP-lowering pathway. Peak ocular hypotensive effects occur approximately 2 hours post-instillation [1] [7].

  • Brinzolamide (1%): A highly potent, topically active carbonic anhydrase inhibitor (CAI) that suppresses aqueous humor secretion by inhibiting ciliary process isoenzyme II (CA-II). By blocking bicarbonate ion formation, it reduces sodium and fluid transport into the posterior chamber. Its peak effect manifests within 2–3 hours post-administration [1] [10].

Table 1: Pharmacodynamic Properties of BBFC Components

AgentPrimary MechanismMolecular TargetPeak Effect (Hours)
Brimonidine tartrate↓ Aqueous production; ↑ Uveoscleral outflowAlpha-2 adrenergic receptors~2 hours
Brinzolamide↓ Aqueous productionCarbonic anhydrase isoenzyme II2–3 hours

The pharmacological synergy arises from their independent targeting of aqueous humor formation: brimonidine’s adrenergic modulation complements brinzolamide’s enzymatic inhibition, resulting in greater IOP reduction than either agent achieves alone [4] [9]. This mechanistic duality circumplicates compensatory physiological adaptations that might limit monotherapy efficacy.

Rationale for Fixed-Combination Therapy in Intraocular Pressure (IOP) Reduction

Glaucoma management frequently necessitates multi-drug regimens, with approximately 40% of patients requiring ≥2 IOP-lowering medications to achieve target pressure [3]. Traditional multi-bottle therapies introduce significant challenges:

  • Adherence Burden: Instilling multiple drops increases regimen complexity. Studies indicate adherence rates plummet below 50% when >1 medication is prescribed, primarily due to dosing frequency, forgetfulness, and instillation difficulties [3] [7].
  • Washout Effect: Sequential administration of separate drops may physically wash out the first drug, reducing ocular surface contact time and bioavailability [3].
  • Preservative Exposure: Benzalkonium chloride (BAK), common in preserved eye drops, accumulates with multi-bottle use, exacerbating ocular surface disease and potentially compromising long-term tolerability [2].

BBFC addresses these limitations by consolidating dual mechanisms into a single formulation. Clinical evidence demonstrates that transitioning from concomitant brimonidine and brinzolamide to BBFC maintains equivalent efficacy while reducing bottle burden. A retrospective analysis of 76 patients showed a mean IOP reduction of 2.76 mmHg (p<0.0001) alongside a 24% decrease in bottle count post-switch [2]. Furthermore, fixed combinations enhance persistence; patients using BBFC demonstrated higher adherence rates than those on unfixed components, attributed to simplified dosing schedules and reduced instillation frequency [3] [7].

Table 2: Efficacy of BBFC vs. Monotherapies in Pooled Phase 3 Trials [9]

Treatment RegimenMean IOP Reduction (mmHg)% Reduction from BaselineStatistical Superiority vs. Monotherapies
BBFC (brinzolamide/brimonidine)5.5–8.9 mmHg22.5–34.5%p<0.0001 at all timepoints
Brinzolamide 1% monotherapy4.2–5.9 mmHg17.0–23.0%Reference
Brimonidine 0.2% monotherapy3.3–6.9 mmHg13.4–26.9%Reference

Historical Development of Non-β-Blocker Fixed Combinations

Prior to BBFC’s introduction, fixed-combination therapies for glaucoma exclusively incorporated the non-selective β-blocker timolol (e.g., timolol/dorzolamide, timolol/brimonidine). While clinically effective, these combinations carried inherent class-related risks: bronchospasm in asthma/COPD patients, bradycardia, and hypotension [1] [7]. This therapeutic gap spurred development of a timolol-free alternative.

BBFC emerged from systematic pharmacodynamic optimization. Preclinical studies confirmed the absence of adverse pharmacokinetic interactions between brinzolamide and brimonidine. Phase 3 trials (C-10-033 and C-10-039) employed a "contribution-of-components" design across 1,350 patients with open-angle glaucoma or ocular hypertension. Key milestones included:

  • Proof of Superiority: BBFC reduced IOP by 1.4–1.5 mmHg more than either component alone at 3 months (p<0.0001), confirming true pharmacologic synergy [4] [9].
  • Dosing Optimization: Early studies evaluated TID dosing to align with the pharmacokinetic profiles of both agents, though European approvals later incorporated BID regimens based on real-world efficacy [2] [4].
  • Formulation Stability: Development focused on a suspension-based vehicle (pH ~7.4) compatible with both compounds, utilizing BAK preservation while mitigating ocular surface impact through reduced cumulative preservative exposure [2].

FDA approval in 2013 established BBFC as the first non-β-blocker fixed combination, expanding options for patients intolerant to or contraindicated for beta-blockers. Its introduction catalyzed further innovation in preservative-free and sustained-release combination therapies currently in development [1] [10].

Properties

Product Name

Brimonidine/brinzolamide

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

Molecular Formula

C23H31BrN8O5S3

Molecular Weight

675.6 g/mol

InChI

InChI=1S/C12H21N3O5S3.C11H10BrN5/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1

InChI Key

KAKYNGJFPXFCDD-PPHPATTJSA-N

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.